molecular formula C16H13N3O2S B5692166 N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B5692166
M. Wt: 311.4 g/mol
InChI Key: ZVDYZHDVRQHCHL-UHFFFAOYSA-N
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Description

N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in coordination chemistry, medicine, agriculture, and analytical chemistry. The presence of functional groups such as carbonyl and thiocarbonyl makes them useful chelating agents capable of encapsulating metal ions.

Properties

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-6-7-17-14(8-10)18-16(22)19-15(20)13-9-11-4-2-3-5-12(11)21-13/h2-9H,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDYZHDVRQHCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves the reaction of ortho-toluylchloride with potassium thiocyanate in acetone, followed by condensation with 2-amino-4-picoline. The resulting product is then crystallized and characterized using techniques such as elemental analysis, X-ray crystallography, and spectroscopic methods including infrared, UV-Vis, and nuclear magnetic resonance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and thiocarbonyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves its ability to form stable complexes with metal ions. This chelating property allows it to interfere with metal-dependent biological processes, leading to its antibacterial and anticancer activities. The compound’s interaction with cellular targets and pathways is mediated through hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-phenylthiourea
  • 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
  • 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide

Uniqueness

N-[(4-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzofuran moiety enhances its ability to interact with biological targets, making it a valuable compound for medicinal and industrial applications .

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